

# 5,6-Dimethylpyrazin-2(1H)-one chemical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5,6-Dimethylpyrazin-2(1H)-one

Cat. No.: B1338508

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## 5,6-Dimethylpyrazin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of **5,6-Dimethylpyrazin-2(1H)-one**. Due to the limited availability of published experimental data for this specific compound, this document summarizes the existing information from chemical suppliers and databases. Where specific experimental details are unavailable, generalized protocols and logical workflows relevant to the characterization of novel heterocyclic compounds are provided.

## Core Chemical Properties

**5,6-Dimethylpyrazin-2(1H)-one** is a heterocyclic organic compound belonging to the pyrazinone family. Its core structure consists of a pyrazine ring with two methyl group substituents and a ketone group.

## Physicochemical Data

The table below summarizes the available physicochemical data for **5,6-Dimethylpyrazin-2(1H)-one**. It is important to note that some of these values are predicted through computational models and have not been experimentally verified in published literature.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> O	[1]
Molecular Weight	124.14 g/mol	[1]
CAS Number	57229-36-4	[1]
Appearance	Light brown to brown solid	[1]
Melting Point	200-201 °C	[1]
Density (Predicted)	1.17 ± 0.1 g/cm <sup>3</sup>	[1]
pKa (Predicted)	11.78 ± 0.60	[1]
Storage Conditions	Sealed in a dry place at room temperature	[1]

## Spectral and Analytical Data

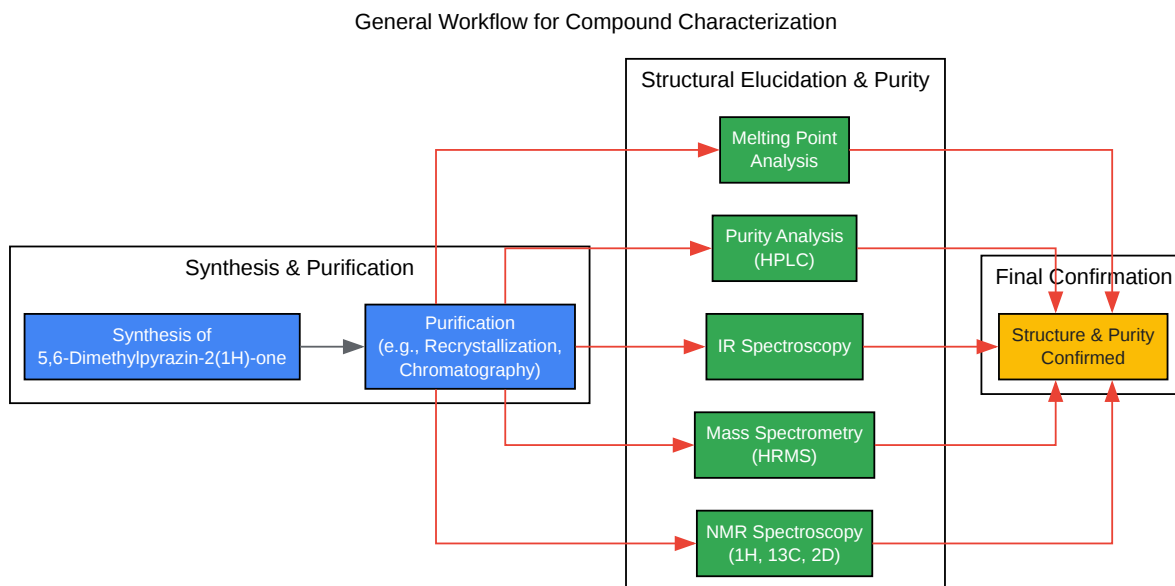
Detailed experimental spectra for **5,6-Dimethylpyrazin-2(1H)-one** are not widely available in published scientific literature. Commercial suppliers may hold this data internally. For researchers synthesizing or acquiring this compound, a standard suite of analytical techniques would be required for full structural confirmation and purity assessment.

## General Experimental Protocol for Structural Characterization

The following is a generalized protocol for the analytical characterization of a synthesized pyrazinone compound, such as **5,6-Dimethylpyrazin-2(1H)-one**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>).
  - <sup>1</sup>H NMR: Acquire a proton NMR spectrum to determine the number of unique protons, their chemical environment, and their connectivity through spin-spin coupling.

- $^{13}\text{C}$  NMR: Acquire a carbon NMR spectrum (typically proton-decoupled) to identify the number of unique carbon atoms and their chemical shifts, indicating their functional groups.
- 2D NMR (COSY, HSQC, HMBC): If necessary, perform two-dimensional NMR experiments to establish detailed correlations between protons and carbons for unambiguous structural assignment.
- Mass Spectrometry (MS):
  - Technique: Utilize a high-resolution mass spectrometry (HRMS) technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
  - Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition (molecular formula). Analyze the fragmentation pattern to support the proposed structure.
- Infrared (IR) Spectroscopy:
  - Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
  - Analysis: Acquire the IR spectrum to identify characteristic absorption bands for functional groups, such as C=O (ketone), C=N, C-H, and N-H bonds.
- Purity Assessment:
  - High-Performance Liquid Chromatography (HPLC): Develop a suitable HPLC method (selecting an appropriate column, mobile phase, and detector) to determine the purity of the compound by assessing the area percentage of the main peak.
  - Melting Point Analysis: Measure the melting point range of the purified solid. A sharp melting point range is indicative of high purity.



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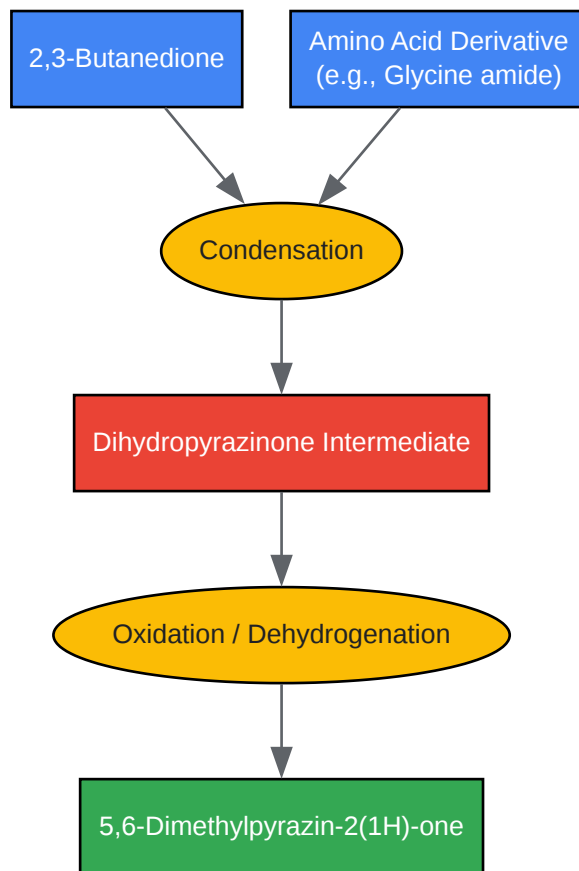
### Workflow for Compound Characterization

## Synthesis Methodology

A specific, detailed experimental protocol for the synthesis of **5,6-Dimethylpyrazin-2(1H)-one** is not readily available in peer-reviewed literature. However, the synthesis of pyrazinones often involves the condensation of  $\alpha$ -dicarbonyl compounds with  $\alpha$ -amino acids or their derivatives. A plausible synthetic route could involve the reaction of 2,3-butanedione with an appropriate amino acid derivative, followed by cyclization and oxidation.

The diagram below illustrates a generalized, hypothetical pathway for the synthesis of a dimethylpyrazinone.

## Hypothetical Synthesis of a Dimethylpyrazinone

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## Hypothetical Synthesis Pathway

## Biological Activity and Drug Development Potential

Currently, there is no specific information in the public domain regarding the biological activity or any signaling pathways associated with **5,6-Dimethylpyrazin-2(1H)-one**. The broader class of pyrazin-2(1H)-one derivatives has been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. However, without experimental data on this specific molecule, its therapeutic potential remains speculative.

Further research, including in vitro screening and in vivo studies, would be necessary to determine if **5,6-Dimethylpyrazin-2(1H)-one** has any significant biological effects that could be leveraged for drug development.

## Safety Information

Based on available data, **5,6-Dimethylpyrazin-2(1H)-one** is classified with the GHS07 pictogram, indicating that it may cause certain health hazards.[1]

- Signal Word: Warning[1]
- Hazard Statements:[1]
  - H302: Harmful if swallowed.
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.
  - H335: May cause respiratory irritation.
- Precautionary Statements:[1]
  - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
  - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

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## References

- 1. 5,6-diMethylpyrazin-2-ol | 57229-36-4 [chemicalbook.com]

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